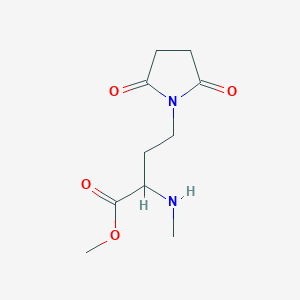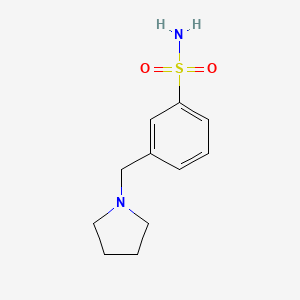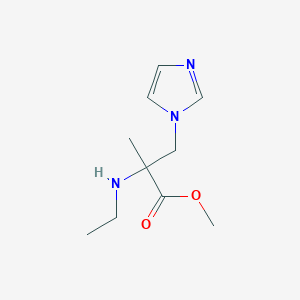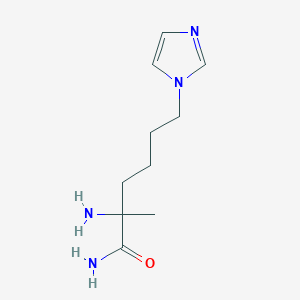![molecular formula C16H12FNO4 B13640403 2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)
2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is an aryloxyphenoxypropionate herbicide, which is effective in controlling grass weeds in crops like rice. This compound is known for its high efficacy and low toxicity, making it a valuable tool in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid involves a chemoenzymatic route. One of the methods includes enantioselective transesterification using Candida antarctica lipase B (Novozym 435). The optimal conditions for this reaction are acetonitrile as the solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm. Under these conditions, the maximum substrate conversion and enantiomeric purity of the product are achieved .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar chemoenzymatic methods. The use of biocatalysts in the synthesis process helps in achieving higher yields and enantiomeric purity while reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly in the context of herbicide action.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), an enzyme that plays a crucial role in fatty acid biosynthesis. By inhibiting this enzyme, the compound disrupts the production of fatty acids, leading to the death of the target weeds. This selective action makes it effective in controlling grass weeds without harming the crops .
Comparison with Similar Compounds
Similar Compounds
Cyhalofop-butyl: Another aryloxyphenoxypropionate herbicide with similar applications and mechanism of action.
Fenoxaprop-P-ethyl: A herbicide that also targets ACCase and is used to control grass weeds.
Clodinafop-propargyl: Another herbicide in the same class, used for similar purposes.
Uniqueness
2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid is unique due to its high efficacy, low toxicity, and the use of biocatalysts in its synthesis, which makes the production process more environmentally friendly compared to traditional chemical synthesis methods .
Properties
IUPAC Name |
2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSGBGTWRRYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872209 |
Source


|
| Record name | 2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
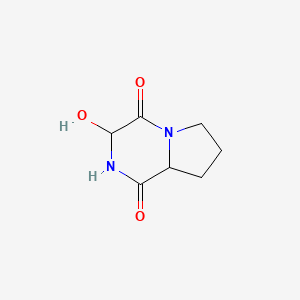
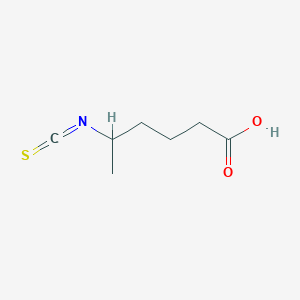

![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)
